![molecular formula C15H29Al B12594117 Dimethyl[2-(prop-2-EN-1-YL)dec-1-EN-1-YL]alumane CAS No. 651301-79-0](/img/structure/B12594117.png)
Dimethyl[2-(prop-2-EN-1-YL)dec-1-EN-1-YL]alumane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl[2-(prop-2-EN-1-YL)dec-1-EN-1-YL]alumane is an organoaluminum compound characterized by the presence of aluminum bonded to carbon atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl[2-(prop-2-EN-1-YL)dec-1-EN-1-YL]alumane typically involves the reaction of aluminum alkyls with alkenes. One common method is the hydroalumination of alkenes using dimethylaluminum chloride. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions often include temperatures ranging from -78°C to room temperature and the use of solvents such as toluene or hexane.
Industrial Production Methods
Industrial production of this compound involves large-scale hydroalumination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated systems to control reaction parameters. The use of high-purity starting materials and rigorous purification techniques ensures the production of high-quality this compound suitable for industrial applications.
化学反应分析
Types of Reactions
Dimethyl[2-(prop-2-EN-1-YL)dec-1-EN-1-YL]alumane undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen or oxidizing agents to form aluminum oxides.
Reduction: Can be reduced to form aluminum hydrides.
Substitution: Participates in substitution reactions where the aluminum atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed.
Major Products Formed
Oxidation: Aluminum oxides and hydroxides.
Reduction: Aluminum hydrides.
Substitution: Various organoaluminum compounds with different functional groups.
科学研究应用
Dimethyl[2-(prop-2-EN-1-YL)dec-1-EN-1-YL]alumane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in hydroalumination reactions to form carbon-aluminum bonds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with organic molecules.
Medicine: Explored for its potential in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and composites, due to its catalytic properties.
作用机制
The mechanism of action of Dimethyl[2-(prop-2-EN-1-YL)dec-1-EN-1-YL]alumane involves the formation of stable carbon-aluminum bonds. The aluminum atom acts as a Lewis acid, accepting electron pairs from nucleophiles, which facilitates various chemical reactions. The molecular targets and pathways involved include interactions with organic molecules, leading to the formation of new compounds with desired properties.
相似化合物的比较
Similar Compounds
Dimethylaluminum chloride: A common reagent in organic synthesis with similar reactivity.
Trimethylaluminum: Another organoaluminum compound used in various chemical reactions.
Diethylaluminum chloride: Used in polymerization reactions and as a catalyst.
Uniqueness
Dimethyl[2-(prop-2-EN-1-YL)dec-1-EN-1-YL]alumane is unique due to its specific structure, which imparts distinct reactivity and stability. Its ability to form stable complexes with organic molecules makes it particularly valuable in research and industrial applications.
属性
CAS 编号 |
651301-79-0 |
|---|---|
分子式 |
C15H29Al |
分子量 |
236.37 g/mol |
IUPAC 名称 |
dimethyl(2-prop-2-enyldec-1-enyl)alumane |
InChI |
InChI=1S/C13H23.2CH3.Al/c1-4-6-7-8-9-10-12-13(3)11-5-2;;;/h3,5H,2,4,6-12H2,1H3;2*1H3; |
InChI 键 |
RRJIKCQTYDLBGZ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC(=C[Al](C)C)CC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


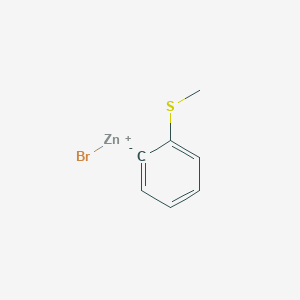
![3-(4-{(1E)-N-[(1S)-1-Phenylethyl]ethanimidoyl}phenoxy)propan-1-ol](/img/structure/B12594044.png)
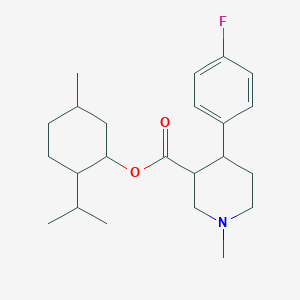
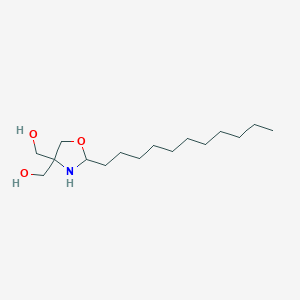
![N-Benzyl-2-[(1E)-3-benzyl-3-methyltriaz-1-en-1-yl]benzamide](/img/structure/B12594065.png)
![4-[(2,3-Dicyanophenyl)sulfanyl]-N,N-bis(2-ethoxyethyl)benzamide](/img/structure/B12594070.png)
![N-(8,8a-Dihydrocyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin-2-yl)-3-methylbenzamide](/img/structure/B12594078.png)

![Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-pyrazinyl-](/img/structure/B12594084.png)
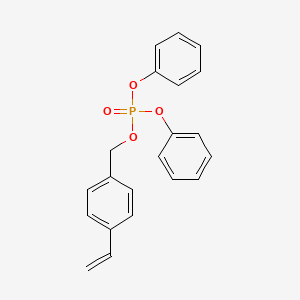
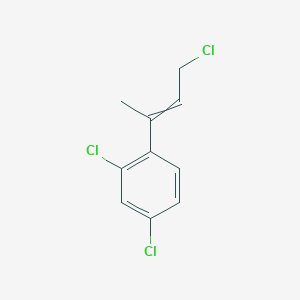
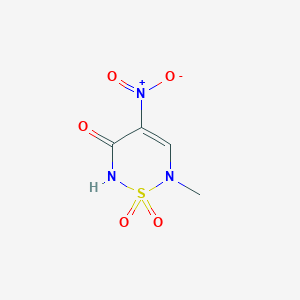
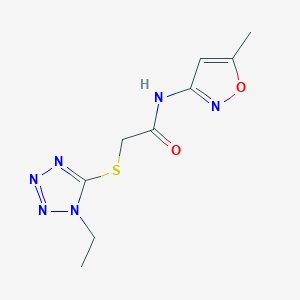
![[4-(4-Fluorophenyl)azepan-4-yl]acetic acid](/img/structure/B12594111.png)
